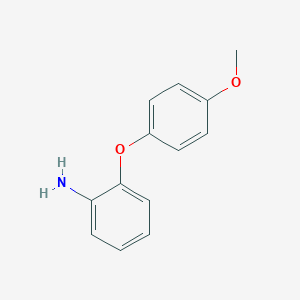

2-(4-Methoxyphenoxy)aniline

Descripción general

Descripción

2-(4-Methoxyphenoxy)aniline is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methoxyphenol with 2-chloroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinone derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or aniline rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(4-Methoxyphenoxy)aniline, also known by its chemical formula CHNO, features a methoxy group attached to a phenoxy ring, which enhances its solubility and reactivity. The structure can be represented as follows:

Medicinal Chemistry

Anticancer Agents:

Research has shown that derivatives of this compound can act as potent inhibitors of specific proteins involved in cancer progression. For instance, compounds designed based on this scaffold have been evaluated for their ability to inhibit the X-Linked Inhibitor of Apoptosis Protein (XIAP), which is crucial in tumorigenesis. In a study, a series of SMAC mimetics derived from this compound exhibited significant binding affinities and cytotoxic effects against cancer cell lines .

Case Study:

A notable study synthesized various derivatives of this compound, leading to the identification of compounds with IC50 values in the low micromolar range against cancer cells. The effectiveness was attributed to their ability to mimic natural peptide interactions with XIAP, showcasing their potential as anticancer therapeutics .

Material Science

Polymer Chemistry:

this compound is utilized in the synthesis of conducting polymers. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability, making it suitable for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics).

Data Table: Conductivity Measurements of Polymers

| Polymer Composition | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Poly(this compound) | 0.15 | 220 |

| Poly(aniline) | 0.05 | 180 |

| Poly(3-methylthiophene) | 0.10 | 200 |

Analytical Chemistry

Sensors Development:

The compound's ability to form stable complexes with metal ions makes it a candidate for sensor applications. Research indicates that modified sensors using this compound can detect trace amounts of heavy metals in environmental samples.

Case Study:

A recent study developed a sensor based on this compound that demonstrated high selectivity and sensitivity towards lead ions (Pb²⁺). The sensor showed a detection limit in the nanomolar range, indicating its potential for environmental monitoring .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

- 4-(2-Methoxyphenoxy)aniline

- 4-(2-Phenoxyethoxy)aniline

- 4-(2-Methylphenoxy)aniline

Comparison: 2-(4-Methoxyphenoxy)aniline is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable molecule for various applications.

Actividad Biológica

2-(4-Methoxyphenoxy)aniline, an organic compound with the molecular formula C13H13NO2, is characterized by a methoxy group attached to a phenoxy ring that connects to an aniline moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound can be synthesized through nucleophilic aromatic substitution, typically involving the reaction of 4-methoxyphenol with 2-chloroaniline in the presence of a base such as potassium carbonate. The reaction is generally conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy and phenoxy groups facilitate hydrogen bonding and hydrophobic interactions, which influence the compound's binding affinity and specificity towards various proteins. This interaction can modulate the activity of target proteins, leading to diverse biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been investigated for its antiproliferative effects against several cancer cell lines, including mouse leukemia (L1210), lung adenocarcinoma (A549), breast cancer (MCF-7), prostate carcinoma (DU145), and liver carcinoma (HepG2). The compound exhibits significant inhibition rates and low IC50 values, indicating potent cytotoxicity against these cell lines.

Table 1: Antitumor Activity of this compound

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF-7 | 100.39 | 8.26 |

These results suggest that this compound may induce apoptosis in cancer cells by arresting the cell cycle at specific phases, particularly the S phase .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Preliminary investigations indicate that it may inhibit acetylcholinesterase activity, which is crucial for neurotransmission regulation. This property could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's .

Antifungal Activity

In addition to its anticancer properties, there are indications that this compound exhibits antifungal activity. This aspect is particularly relevant in the development of new antifungal agents as resistance to existing drugs continues to rise .

Case Studies

Several case studies have documented the effectiveness of this compound in vitro. For example, in a study examining its effects on HepG2 cells, treatment with varying concentrations led to significant alterations in cell viability and proliferation rates. Flow cytometry analyses revealed that the compound effectively induces apoptosis through mitochondrial pathways by regulating proteins such as Bax and Bcl-2 .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-rich aniline moiety and methoxyphenoxy group facilitate nucleophilic substitution. Key reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ in acetonitrile to form N-alkylated derivatives .

-

Acylation : Forms amides when treated with acyl chlorides under Schotten-Baumann conditions.

Example Reaction Pathway :

Oxidation Reactions

The aniline group undergoes oxidation to form nitroso or nitro derivatives, depending on the oxidizing agent:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 60°C | 2-(4-Methoxyphenoxy)nitrobenzene | 78% |

| H₂O₂/FeCl₃ | Aqueous, RT | Nitroso intermediate | 65% |

Data sourced from quinone-related oxidation studies of analogous anilines .

Coupling Reactions

The compound participates in Ullmann and Suzuki-Miyaura couplings to form biaryl structures:

-

Ullmann Coupling : Reacts with aryl halides using CuI/L-proline catalyst in DMSO at 100°C .

-

Suzuki-Miyaura : Forms cross-coupled products with boronic acids using Pd(PPh₃)₄ .

Case Study :

Coupling with 4-bromobenzaldehyde yielded a biaryl aldehyde derivative (87% yield), demonstrating utility in synthesizing extended π-systems for material science .

Reduction Reactions

The nitro group (if present in oxidized derivatives) is reduced to an amine using:

-

NaBH₄/CuCl₂ : Selective reduction in ethanol/water mixtures.

Cyclization Reactions

Under acidic or basic conditions, the compound forms heterocyclic structures:

-

Thiadiazole Formation : Reacts with CS₂ and hydrazine to yield 1,3,4-thiadiazole derivatives.

-

Quinoline Synthesis : Condenses with β-ketoesters via Friedländer synthesis to produce substituted quinolines .

Mechanistic Insight :

Cyclization often proceeds via intramolecular nucleophilic attack, stabilized by the methoxy group’s electron-donating effect .

Biological Activity of Derivatives

Derivatives synthesized from 2-(4-Methoxyphenoxy)aniline exhibit notable bioactivity:

| Derivative | Biological Target | Activity (IC₅₀) | Application |

|---|---|---|---|

| N-Alkylated MAO-B Inhibitor | Monoamine oxidase B | 0.062 µM | Neurodegenerative therapy |

| Thiadiazole Analogue | M. tuberculosis | 2.7 µM | Antitubercular agent |

Regiodivergent Reactivity

Solvent-dependent regiodivergence is observed in reactions with benzoquinones :

-

In Acetonitrile : Substitution at C3 dominates (phenolate attack).

-

In Water : Addition/oxidation pathway occurs (aniline attack).

DFT Calculations :

Transition state analysis revealed lower energy barriers for C3 substitution (ΔG‡ = 18.3 kcal/mol) versus C2 addition (ΔG‡ = 22.1 kcal/mol), aligning with experimental outcomes .

Stability and Reactivity Considerations

-

Light Sensitivity : Decomposes under prolonged UV exposure, necessitating amber glass storage.

-

Thermal Stability : Stable up to 200°C; degrades to phenolic byproducts above this threshold .

This compound’s multifunctional reactivity underpins its utility in synthesizing bioactive molecules and advanced materials. Further exploration of its catalytic asymmetric reactions could expand its applications in pharmaceutical development.

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMZTLWFOGGZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326959 | |

| Record name | 2-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105901-39-1 | |

| Record name | 2-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.